3-Chlorobutanenitrile
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Overview
Description
3-Chlorobutanenitrile is an organic compound with the molecular formula C₄H₆ClN. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound contains both a chloro and a cyano functional group, making it a bifunctional molecule. Its structure consists of a butane chain with a chlorine atom attached to the third carbon and a nitrile group attached to the first carbon .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chlorobutanenitrile can be synthesized through several methods. One common method involves the reaction of potassium cyanide with 1-bromo-3-chloropropane. This reaction typically occurs in the presence of a solvent such as dimethyl sulfoxide (DMSO) and a base like sodium hydroxide to increase the yield .
Industrial Production Methods: In industrial settings, this compound is often produced through large-scale chemical reactions involving similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Chlorobutanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form different compounds.
Reduction Reactions: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids under specific conditions.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Major Products Formed:
Substitution: 3-Hydroxybutanenitrile.
Reduction: 3-Aminobutanenitrile.
Oxidation: 3-Chlorobutanoic acid.
Scientific Research Applications
3-Chlorobutanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving nitriles.
Medicine: It serves as a precursor in the synthesis of drugs and other bioactive molecules.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chlorobutanenitrile involves its interaction with various molecular targets and pathways. The nitrile group can undergo hydrolysis to form carboxylic acids, which can then participate in further biochemical reactions. The chlorine atom can be substituted by nucleophiles, leading to the formation of different functional groups. These reactions are catalyzed by specific enzymes and occur under physiological conditions .
Comparison with Similar Compounds
3-Chloropropionitrile: Similar structure but with one less carbon in the chain.
4-Chlorobutyronitrile: Similar structure but with the chlorine atom attached to the fourth carbon.
Butanenitrile: Lacks the chlorine atom, making it less reactive in substitution reactions.
Uniqueness: 3-Chlorobutanenitrile is unique due to its bifunctional nature, allowing it to participate in a wide range of chemical reactions. The presence of both chloro and nitrile groups makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
53778-71-5 |
---|---|
Molecular Formula |
C4H6ClN |
Molecular Weight |
103.55 g/mol |
IUPAC Name |
3-chlorobutanenitrile |
InChI |
InChI=1S/C4H6ClN/c1-4(5)2-3-6/h4H,2H2,1H3 |
InChI Key |
USFXKDONTUYBAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC#N)Cl |
Origin of Product |
United States |
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